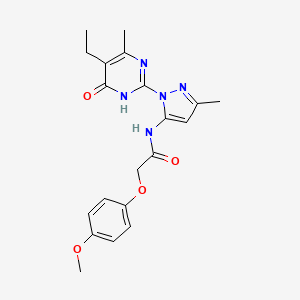![molecular formula C25H21BrN2O4 B2896361 5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005150-42-4](/img/structure/B2896361.png)
5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C25H21BrN2O4 and its molecular weight is 493.357. The purity is usually 95%.
BenchChem offers high-quality 5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Glycolic Acid Oxidase
Research has shown that derivatives similar in structure to the specified compound have been studied as inhibitors of glycolic acid oxidase (GAO), which plays a critical role in the metabolism of glycolic acid to glyoxylate, a precursor of oxalate. Inhibiting GAO has potential therapeutic applications in conditions like Primary Hyperoxaluria, a rare genetic disorder leading to recurrent kidney stones and nephrocalcinosis. For instance, Rooney et al. (1983) investigated 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives for their inhibitory effects on porcine liver GAO, demonstrating that compounds with large lipophilic 4-substituents are potent, competitive inhibitors in vitro (Rooney et al., 1983).
Electron Transport Layers in Solar Cells
Another area of application is in the development of materials for solar energy conversion. A study by Hu et al. (2015) introduced a novel n-type conjugated polyelectrolyte designed for use as an electron transport layer in inverted polymer solar cells, highlighting the importance of electron-deficient backbones like diketopyrrolopyrrole (DPP) for high conductivity and electron mobility, which improves power conversion efficiency (Hu et al., 2015).
Photoluminescent Materials
Compounds containing the DPP unit are also explored for their photoluminescent properties, which are valuable in the development of new materials for optoelectronic applications. Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers containing DPP and 1,4-phenylene units, which exhibit strong photoluminescence and good photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Fungicidal Activity
In the agricultural sector, derivatives of pyrrole-dione have been synthesized and evaluated for their fungicidal activity against various plant pathogens. Guihua et al. (2014) synthesized β-methoxyacrylate derivatives containing the pyrrolidine-2,4-dione moiety, demonstrating visible fungicidal activity, which could be beneficial in developing new agricultural fungicides (Guihua et al., 2014).
Propiedades
IUPAC Name |
5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O4/c1-15-5-3-4-6-20(15)28-22(16-7-13-19(31-2)14-8-16)21-23(32-28)25(30)27(24(21)29)18-11-9-17(26)10-12-18/h3-14,21-23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBLFULCECQWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-[Methyl(prop-2-enoyl)amino]acetyl]amino]-N-(oxan-4-yl)benzamide](/img/structure/B2896278.png)
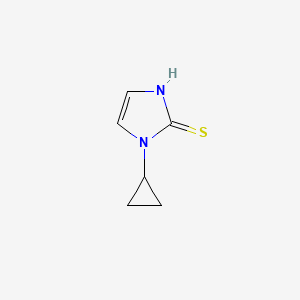
![Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine](/img/structure/B2896281.png)
![7-cycloheptyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2896283.png)

![N~4~-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2896286.png)
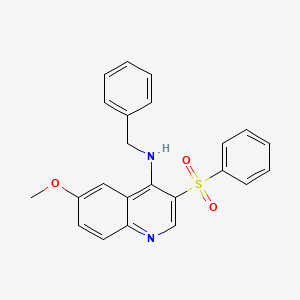

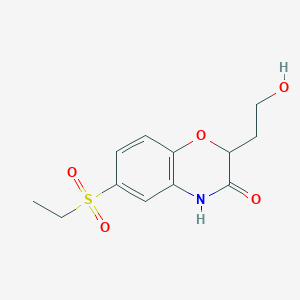

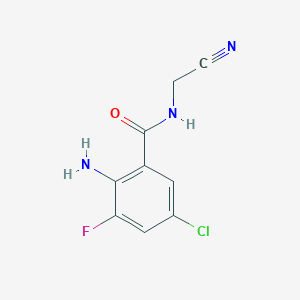
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2896297.png)
